
7-Allyl-6-chloro-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Allyl-6-chloro-7H-purine: is a derivative of purine, a heterocyclic aromatic organic compound Purines are fundamental components of nucleic acids, such as DNA and RNA, and play crucial roles in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-allyl-6-chloro-7H-purine typically involves the regioselective alkylation of 6-chloropurine. One common method includes the use of allyl halides in the presence of a base, such as potassium carbonate, to introduce the allyl group at the 7-position. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 7-Allyl-6-chloro-7H-purine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products:
Applications De Recherche Scientifique
Chemistry: 7-Allyl-6-chloro-7H-purine is used as a building block in the synthesis of more complex purine derivatives.
Biology and Medicine: In biological research, this compound is studied for its potential antiviral and anticancer properties. The modifications on the purine ring can influence its interaction with biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are explored for their potential use as active ingredients in various formulations .
Mécanisme D'action
The mechanism of action of 7-allyl-6-chloro-7H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and allyl groups can enhance its binding affinity and specificity towards these targets. For instance, it may act as an inhibitor of certain enzymes involved in nucleotide metabolism, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
6-Chloropurine: A precursor in the synthesis of 7-allyl-6-chloro-7H-purine, known for its use in various chemical reactions.
7-Allyl-6-methyl-7H-purine: Similar in structure but with a methyl group instead of chlorine, used in different research applications.
Uniqueness: The presence of both an allyl group and a chlorine atom in this compound provides unique chemical properties that are not observed in its analogs. This combination allows for specific interactions in chemical and biological systems, making it a compound of significant interest .
Propriétés
Formule moléculaire |
C8H7ClN4 |
|---|---|
Poids moléculaire |
194.62 g/mol |
Nom IUPAC |
6-chloro-7-prop-2-enylpurine |
InChI |
InChI=1S/C8H7ClN4/c1-2-3-13-5-12-8-6(13)7(9)10-4-11-8/h2,4-5H,1,3H2 |
Clé InChI |
QNLSHRLPSMKLSP-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C=NC2=C1C(=NC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



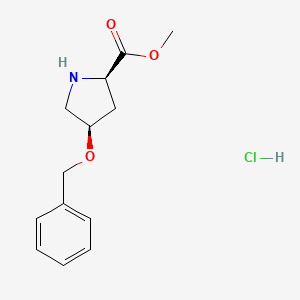
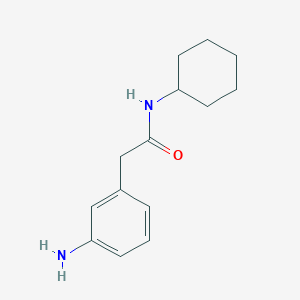
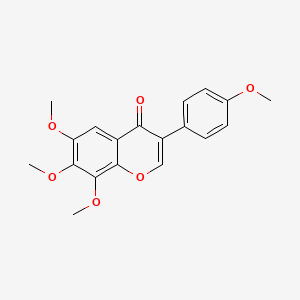
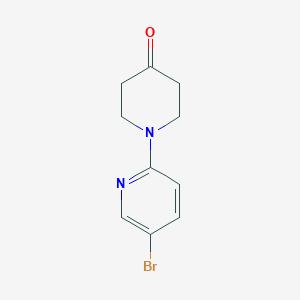
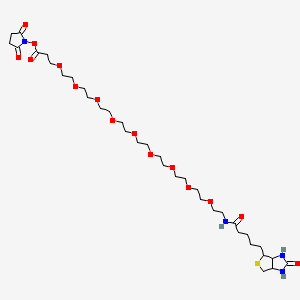
![(9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate](/img/structure/B14036082.png)
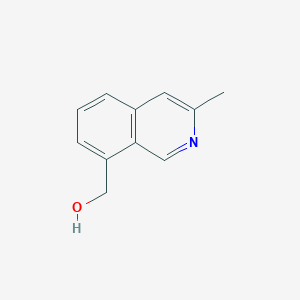
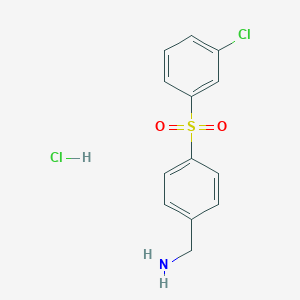
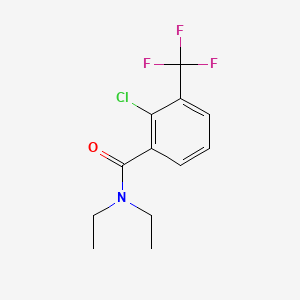
![(S)-4-Oxaspiro[2.5]octan-6-OL](/img/structure/B14036090.png)
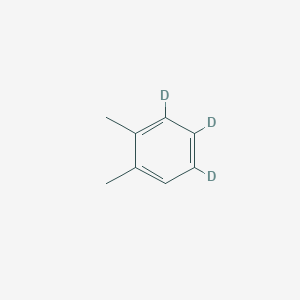
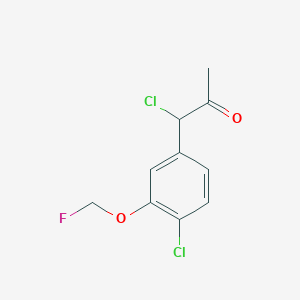
![2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol](/img/structure/B14036109.png)
